molecular formula C7H17O3PS B6289297 Diethyl-3-mercaptopropylphosphonate CAS No. 213260-80-1

Diethyl-3-mercaptopropylphosphonate

Cat. No.: B6289297
CAS No.: 213260-80-1
M. Wt: 212.25 g/mol
InChI Key: HPDRFNGVCADKQM-UHFFFAOYSA-N
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Description

This compound has the molecular formula C₇H₁₈NO₃P, a molecular weight of 195.20 g/mol, and the IUPAC name 3-diethoxyphosphorylpropan-1-amine . It is utilized as a precursor in synthesizing complex molecules, such as tert-butyl carbamate derivatives, highlighting its role in pharmaceutical and polymer chemistry . Key synonyms include diethyl 3-aminopropylphosphonate and 3-aminopropylphosphonic acid diethyl ester .

Properties

IUPAC Name

3-diethoxyphosphorylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-3-9-11(8,10-4-2)6-5-7-12/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRFNGVCADKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCS)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-3-mercaptopropylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 3-mercaptopropanol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl-3-mercaptopropylphosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, phosphines, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of diethyl-3-mercaptopropylphosphonate involves its ability to interact with various molecular targets through its thiol and phosphonate groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation pathways .

Comparison with Similar Compounds

Table 1: Comparative Data for Dialkyl Phosphonates

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) HS Code Schedule Key Applications/Notes
Diethyl (3-aminopropyl)phosphonate 4402-24-8 C₇H₁₈NO₃P 195.20 2931.49 2B04 Pharmaceutical intermediates, polymer synthesis
Dimethyl methylphosphonate 756-79-6 C₃H₉O₃P 140.08 2931.41 2B04 Flame retardant (e.g., Reoflam DMMP, Fyrol DMMP)
Diethyl phosphite 762-04-9 C₄H₁₁O₃P 138.10 2920.22 3B11 Synthesis intermediate, reducing agent
Dioctyl methylphosphonate 1832-68-4 C₁₇H₃₇O₃P 320.44 2931.49 2B04 Plasticizer, solvent for metal extraction
Pinacolyl propyl methylphosphonothionate 91964-75-9 C₁₁H₂₅O₂PS 264.36 2931.49 2B04 Organophosphorus chemistry, potential agrochemical use

Key Structural and Functional Differences

Functional Groups: Diethyl (3-aminopropyl)phosphonate features a primary amine (-NH₂) on the propyl chain, enhancing its reactivity in nucleophilic substitutions or coordination chemistry . Dimethyl methylphosphonate lacks functional groups beyond alkyl and phosphoryl moieties, making it a stable flame retardant .

Alkyl Chain Length: Shorter chains (e.g., dimethyl or diethyl esters) reduce molecular weight and volatility, as seen in Dimethyl methylphosphonate (MW 140.08 g/mol) . Longer chains (e.g., Dioctyl methylphosphonate) improve solubility in nonpolar media, making them suitable for solvent applications .

Diethyl phosphite (Schedule 3B11) faces fewer restrictions, reflecting its lower toxicity and broader industrial use .

Limitations and Discrepancies in Data

  • Inconsistent IUPAC naming in (e.g., "Ethyl methyl methylphosphonate" for dimethyl propyl phosphonate) highlights possible typographical errors in source materials .

Q & A

Basic: What are the critical safety protocols for handling Diethyl-3-mercaptopropylphosphonate in laboratory settings?

When handling this compound, prioritize respiratory protection (N95 masks or fume hoods) to avoid inhalation of vapors or aerosols, and wear nitrile gloves to prevent skin contact. In case of spills, evacuate the area, use inert absorbents (e.g., vermiculite) for cleanup, and dispose of contaminated materials in sealed containers . Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion or prolonged exposure. Store the compound in a cool, dry environment away from oxidizers, using airtight containers to prevent hydrolysis .

Basic: What synthetic methodologies are commonly used to prepare this compound?

A typical synthesis involves the Michaelis-Arbuzov reaction, where a haloalkane (e.g., 3-bromopropyl mercaptan) reacts with triethyl phosphite under anhydrous conditions at 80–100°C for 12–24 hours . Critical steps include rigorous drying of reagents to avoid side reactions and slow addition of the haloalkane to control exothermicity. Post-synthesis, purify the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires monitoring reaction progress via <sup>31</sup>P NMR to confirm phosphonate ester formation .

Advanced: How can computational modeling predict the reactivity of this compound in organometallic catalysis?

Density Functional Theory (DFT) calculations can map the compound’s electron density distribution, identifying nucleophilic sites (e.g., sulfur in the mercapto group) prone to coordinate with transition metals like Pd or Cu. Molecular dynamics simulations further reveal steric effects from the ethyl and propyl chains, which influence binding affinity in catalytic cycles. QSPR models (Quantitative Structure-Property Relationship) correlate substituent effects with reaction rates, aiding in ligand design for cross-coupling reactions .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR spectra elucidate substituent arrangement. For example, <sup>31</sup>P NMR shifts between +20–30 ppm confirm phosphonate esterification. HSQC and HMBC correlations in 2D NMR differentiate between regioisomers. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) detects trace impurities from incomplete synthesis .

Advanced: How does the mercapto group influence the coordination chemistry of this compound?

The mercapto (-SH) group acts as a soft Lewis base, enabling chelation with soft acids like Au(I) or Pt(II). Comparative studies with analogues (e.g., Diethyl-3-aminopropylphosphonate ) show weaker metal binding for amine groups due to harder basicity. X-ray crystallography of metal complexes reveals tetrahedral or square-planar geometries, with bond lengths varying based on metal electronegativity. Reactivity in catalytic systems (e.g., Suzuki-Miyaura coupling) depends on the mercapto group’s ability to stabilize metal intermediates via thiolate bridges .

Basic: What storage conditions maximize the stability of this compound?

Store the compound in amber glass bottles under nitrogen or argon to prevent oxidation of the mercapto group. Maintain temperatures below 4°C for long-term stability, and use desiccants (e.g., molecular sieves) to mitigate hydrolysis. Regularly monitor purity via <sup>31</sup>P NMR; degradation products (e.g., phosphoric acid derivatives) appear as downfield shifts (~0–10 ppm) .

Advanced: How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) elucidate metabolic pathways of this compound?

Deuterium labeling at the methyl or propyl positions (e.g., Diethyl-d10-3-mercaptopropylphosphonate) allows tracking via mass spectrometry in metabolic studies. <sup>13</sup>C-labeled analogs enable NMR-based monitoring of intracellular degradation products. For example, <sup>13</sup>C-SECSY NMR can identify thiol-disulfide exchange intermediates in liver microsome assays .

Advanced: What strategies address contradictions in spectroscopic data for this compound derivatives?

Conflicting <sup>1</sup>H NMR signals (e.g., split peaks due to rotamers) are resolved using variable-temperature NMR (−40°C to 25°C) to slow conformational exchange. For ambiguous <sup>31</sup>P shifts, cross-validate with X-ray crystallography or IR spectroscopy (P=O stretch ~1250 cm<sup>−1</sup>). Collaborative data-sharing platforms (e.g., CC-DPS) provide benchmark spectra for comparative analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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